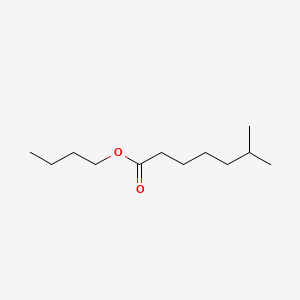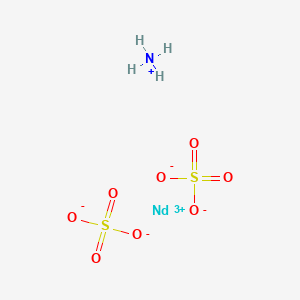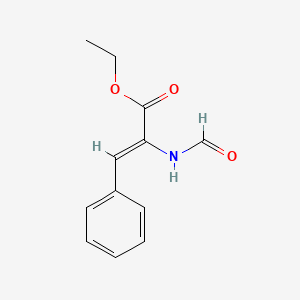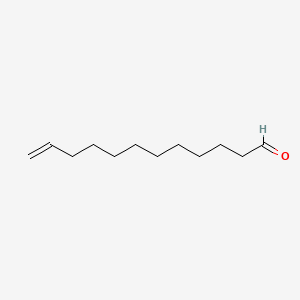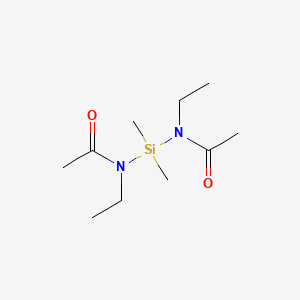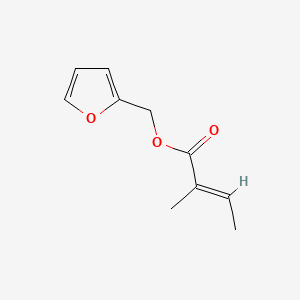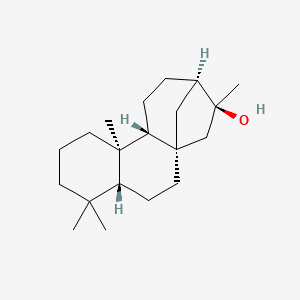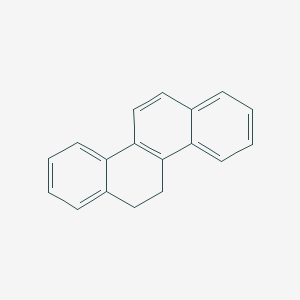
5,6-Dihydrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14. It is a derivative of chrysene, which consists of four fused benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrochrysene typically involves the hydrogenation of chrysene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction conditions need to be carefully controlled to ensure selective hydrogenation at the 5,6-positions of the chrysene molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of dihydroxy derivatives.
Reduction: Further hydrogenation can reduce this compound to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Dihydroxy derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydrochrysene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydrochrysene involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Chrysene: The parent compound of 5,6-Dihydrochrysene, consisting of four fused benzene rings.
1,2-Dihydrochrysene: Another hydrogenated derivative of chrysene, with hydrogenation occurring at the 1,2-positions.
3,4-Dihydrochrysene: Hydrogenation at the 3,4-positions of chrysene.
Uniqueness
This compound is unique due to its specific hydrogenation at the 5,6-positions, which imparts distinct chemical properties and reactivity compared to other dihydrochrysene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
2091-92-1 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
5,6-dihydrochrysene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-9,11H,10,12H2 |
Clave InChI |
QAOVZIXGCXUFMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC3=CC=CC=C23)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)


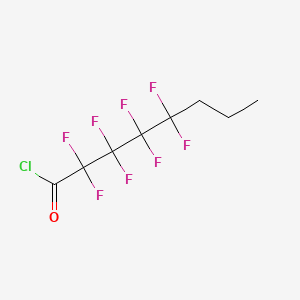
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
